3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid
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Description
3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid involves the protection of the amine group, followed by the alkylation of the protected amine with benzyl bromide. The resulting intermediate is then deprotected to yield the final product.
Starting Materials
Benzoic acid, tert-Butyl carbamate, Benzyl bromide, Sodium hydride, Dimethylformamide, Chloroform, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Protection of the amine group by reacting tert-butyl carbamate with benzoic acid in the presence of sodium hydride and dimethylformamide to yield N-tert-butoxycarbonylbenzylamine., Step 2: Alkylation of the protected amine by reacting N-tert-butoxycarbonylbenzylamine with benzyl bromide in the presence of sodium hydride and dimethylformamide to yield 3-[(Benzyl-tert-butoxycarbonylamino)-methyl]benzylamine., Step 3: Deprotection of the amine group by reacting 3-[(Benzyl-tert-butoxycarbonylamino)-methyl]benzylamine with hydrochloric acid in chloroform to yield 3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid., Step 4: Neutralization of the reaction mixture by adding sodium bicarbonate and extraction of the product with chloroform., Step 5: Purification of the product by washing the organic layer with water, drying over sodium chloride, and evaporating the solvent.
properties
IUPAC Name |
3-[[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(12-16)18(22)23/h4-12H,13-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAOVALSMYQYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.